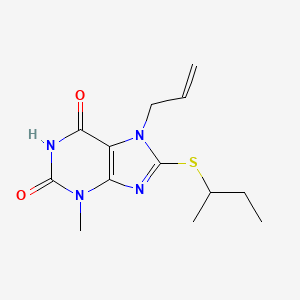

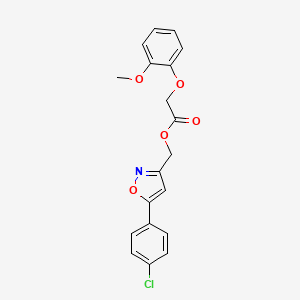

(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Antimicrobial Activity

- Research has demonstrated the synthesis of formazans from Mannich base derivatives related to 5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate, showing moderate antimicrobial activity against bacterial and fungal strains (Sah et al., 2014).

Pharmaceutical Applications

- Derivatives of the compound have been used in the practical preparation of side chains for the fourth generation of cephem antibiotics (Tatsuta et al., 1994).

Synthesis and Lipase/α-Glucosidase Inhibition

- Novel heterocyclic compounds derived from related structures have been synthesized and investigated for their lipase and α-glucosidase inhibition, offering potential therapeutic applications (Bekircan et al., 2015).

Photochemistry and Synthetic Organic Chemistry

- Studies on related compounds have explored their photochemical properties, which can be useful in synthetic organic chemistry (Plíštil et al., 2006).

Antimycobacterial Agents

- Some phenoxyacetic acid derivatives, structurally related to the compound, have shown significant activity against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents (Ali et al., 2007).

Molecular Docking and Quantum Chemical Calculations

- Molecular docking and quantum chemical calculations have been conducted on similar structures, providing insights into their potential biological effects and interactions (Viji et al., 2020).

Fungicidal Activity and Structural Analysis

- Novel derivatives containing a related structure have shown fungicidal activity, with their crystal structures being determined to understand the relationship between structure and activity (Liu et al., 2014).

Analgesic and Anti-inflammatory Activities

- Related oxadiazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities, revealing the potential of these compounds in medicinal chemistry (Dewangan et al., 2015).

Mechanism of Action

Target of Action

The primary target of the compound (5-(4-Chlorophenyl)isoxazol-3-yl)methyl 2-(2-methoxyphenoxy)acetate is reported to be the chloride channels in the nervous system of several arthropods . These channels are bonded to gamma aminobutyric acid (GABA) and/or glutamate receptors , which play a crucial role in the functioning of the nervous system .

Mode of Action

This compound interacts with its targets by antagonistically inhibiting chloride channels . This inhibition occurs through the bonding of the compound to GABA and/or glutamate receptors, resulting in changes in the nervous system of the arthropods .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal neurotransmission in arthropods. By inhibiting chloride channels and interacting with GABA and/or glutamate receptors, the compound can alter nerve signal transmission, potentially leading to various neurological effects .

properties

IUPAC Name |

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO5/c1-23-16-4-2-3-5-17(16)24-12-19(22)25-11-15-10-18(26-21-15)13-6-8-14(20)9-7-13/h2-10H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQYSOMFSCIMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2447177.png)

![5-Chloro-6-[4-[2-(hydroxymethyl)pyrrolidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2447178.png)

![1-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B2447183.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2447185.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2447188.png)

![6-methyl-3-(4-methylphenyl)-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2447189.png)